[2-(3-Aminophenyl)-2-oxoethyl](triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)-2-oxoethylphosphonium: is a phosphonium salt characterized by the presence of a triphenylphosphonium group attached to a 2-oxoethyl moiety, which is further substituted with a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3-Aminophenyl)-2-oxoethylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxoethyl and 3-aminophenyl groups. One common method is the reaction of triphenylphosphine with 3-nitrobenzaldehyde followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 2-(3-Aminophenyl)-2-oxoethylphosphonium can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The phosphonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 2-(3-Aminophenyl)-2-oxoethylphosphonium is used as a precursor for the synthesis of various organophosphorus compounds. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
In biological research, this compound can be used as a probe for studying cellular processes involving phosphonium salts. Its ability to cross cell membranes makes it useful for investigating mitochondrial function and other intracellular activities.
Medicine:
In medicine, 2-(3-Aminophenyl)-2-oxoethylphosphonium has potential applications in drug delivery systems. Its phosphonium group can facilitate the targeting of drugs to specific cellular compartments, enhancing their efficacy and reducing side effects.
Industry:
In industrial applications, this compound can be used as a catalyst or catalyst precursor in various chemical reactions. Its unique structural features make it suitable for use in polymerization reactions and other industrial processes.
Mechanism of Action
The mechanism by which 2-(3-Aminophenyl)-2-oxoethylphosphonium exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes and other intracellular structures. This interaction can affect cellular processes such as energy production and apoptosis.
Comparison with Similar Compounds
2-(4-Aminophenyl)-2-oxoethylphosphonium bromide: This compound is similar in structure but has a different positional isomer of the aminophenyl group.
2-(2-Aminophenyl)-2-oxoethylphosphonium chloride: Another positional isomer with the amino group in the ortho position.
2-(3-Nitrophenyl)-2-oxoethylphosphonium: This compound has a nitro group instead of an amino group, leading to different chemical properties and reactivity.
Uniqueness:
The uniqueness of 2-(3-Aminophenyl)-2-oxoethylphosphonium lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the amino group in the meta position can affect its electronic properties and steric interactions, making it distinct from other positional isomers and derivatives.
Properties
Molecular Formula |
C26H23NOP+ |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2-(3-aminophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H23NOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20,27H2/q+1 |
InChI Key |
ORANSJBMNDJIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC(=CC=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.